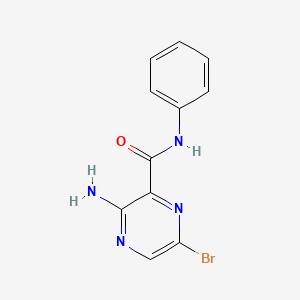

3-amino-6-bromo-N-phenylpyrazine-2-carboxamide

Übersicht

Beschreibung

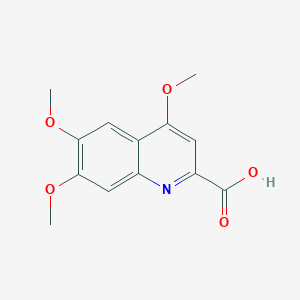

3-amino-6-bromo-N-phenylpyrazine-2-carboxamide is a chemical compound with the molecular formula C11H9BrN4O . It is used for research purposes.

Synthesis Analysis

The synthesis of 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide involves a mixture of 3-amino-6-bromo-pyrazine-2-carboxylic acid, l,l’-carbonyldiimidazole, DIPEA, and DMAP combined in DMSO and stirred for 30 min. Aniline is then added and the resulting solution stirred at ambient temperature for 18 hours .Molecular Structure Analysis

The molecular structure of 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide is characterized by the presence of a pyrazine ring substituted with amino, bromo, and carboxamide groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide include a molecular weight of 293.119 Da, a monoisotopic mass of 291.995972 Da, and a chemical formula of C11H9BrN4O . It has a complexity of 165 and a topological polar surface area of 94.9 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis of Pteridines and Pyrazines

- Pteridine and Pyrazine Derivatives : The compound 3-amino-6-bromo-N-phenylpyrazine-2-carboxamide has been utilized in the synthesis of various pteridine and pyrazine derivatives. In a study, 2-aminopyrazine-3-carboxamide and its derivatives were converted into pteridin-4-one and its various derivatives through several methods, including heating with ortho esters, amides, acid anhydrides, and amidines. These methods highlight the versatility of pyrazine derivatives in synthesizing structurally diverse pteridines (Albert, 1979).

Synthesis of Imidazopyrazolopyrimidines and Pyrazolopyrimidopyrimidines

- Imidazopyrazolopyrimidines and Pyrazolopyrimidopyrimidines : Another study focused on synthesizing imidazopyrazolopyrimidines and pyrazolopyrimidopyrimidines from 3-amino-2-phenylpyrazole-4-carboxamide. These compounds were obtained through various reactions, including chloroacylation, nucleophilic substitution, and Mannich reactions. This study showcases the application of pyrazine derivatives in synthesizing complex heterocyclic compounds (El-Khawaga et al., 2009).

Synthesis of Systemic Fungicides

- Systemic Fungicides : Pyrazolo[1,5-a]pyrimidine derivatives, structural analogues of the systemic fungicide carboxin, were synthesized using N-phenyl-3(5)-amino-5(3)-methylpyrazole-4-carboxamide. This study demonstrates the potential of pyrazine derivatives in developing novel fungicides with high efficacy (Huppatz, 1985).

Anti-infective Evaluation

- Anti-infective Properties : A series of novel 5-amino-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their anti-infective properties. This study highlights the application of pyrazine derivatives in the development of new antimicrobial agents (Zítko et al., 2018).

Enaminoketones Studies

- Enaminoketones and Pteridine Derivatives : N-substituted 3-amino-2-cyclohexen-1-ones were prepared, demonstrating the utility of pyrazine derivatives in the synthesis of enaminoketones and related pteridine compounds. This research expands the scope of pyrazine derivatives in synthesizing various biologically active molecules (Jirkovsky, 1974).

Synthesis of Pyrazolo[3,4-d]pyrimidine Ribonucleosides

- Pyrazolo[3,4-d]pyrimidine Ribonucleosides : The synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides and their biological activity were explored. This study underscores the potential of pyrazine derivatives in the development of novel nucleoside analogues (Petrie et al., 1985).

Eigenschaften

IUPAC Name |

3-amino-6-bromo-N-phenylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN4O/c12-8-6-14-10(13)9(16-8)11(17)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCAMIUFQVHBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-6-bromo-N-phenylpyrazine-2-carboxamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2385486.png)

![Tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2385487.png)

![Tert-butyl N-[[4-(prop-2-enoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2385489.png)

![(5,6-Dichloropyridin-3-yl)-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)methanone](/img/structure/B2385497.png)

![N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2385500.png)

![[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride](/img/structure/B2385502.png)

![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2385505.png)